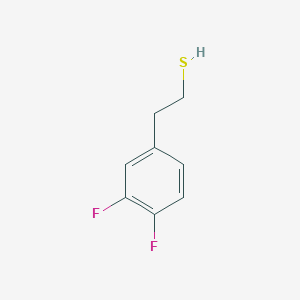

2-(3,4-Difluorophenyl)ethanethiol

Description

2-(3,4-Difluorophenyl)ethanethiol is an organosulfur compound featuring a benzene ring substituted with fluorine atoms at the 3- and 4-positions, linked to an ethanethiol (-CH$2$CH$2$SH) group. The fluorine substituents impart electron-withdrawing effects, influencing the compound’s acidity, lipophilicity, and reactivity. This molecule is primarily utilized as an intermediate in pharmaceuticals and agrochemicals, where its thiol group enables nucleophilic reactions or disulfide bond formation .

Properties

IUPAC Name |

2-(3,4-difluorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFHAKILUKAWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCS)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)ethanethiol typically involves the introduction of the thiol group to a difluorophenyl ethane precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-(3,4-difluorophenyl)ethyl bromide, reacts with a thiolating agent like thiourea or sodium hydrosulfide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group, typically using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Corresponding hydrocarbons

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(3,4-Difluorophenyl)ethanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)ethanethiol largely depends on its interaction with biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The difluorophenyl moiety may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Group Effects

Key structural analogs include:

*Note: pKa values estimated based on electronic effects of fluorine.

Key Findings :

- Functional Groups : Thiols exhibit higher nucleophilicity but lower stability (prone to oxidation) compared to amines, which form stable salts (e.g., hydrochloride derivatives) .

Comparison of Reaction Conditions :

| Compound | Reaction Time (h) | Yield (%) | Key Reagent |

|---|---|---|---|

| Target Compound* | 8–12 | 70–85 | NaOEt, α-bromoketone |

| Triazole-thioether derivative | 10 | 65 | NaOEt, α-chloroketone |

*Assumed based on analogous procedures.

Fluorine’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, improving reaction efficiency versus non-fluorinated analogs.

Physicochemical Properties

Acidity and Solubility

- Thiol Acidity: The pKa of this compound is lower (~8.5) than non-fluorinated analogs (e.g., 2-phenylethanethiol, pKa ~10.3) due to fluorine’s inductive effect.

- Solubility : Fluorine reduces water solubility (logP ~2.8) compared to 2-(3,4-Dihydroxyphenyl)ethylamine (logP ~0.1), which is highly polar .

Stability

- Thiols oxidize readily to disulfides, whereas amines (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine) form stable crystalline salts, enhancing shelf life .

Biological Activity

2-(3,4-Difluorophenyl)ethanethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H8F2S

- Molecular Weight : 192.21 g/mol

The compound features a thiol group (-SH) attached to an ethyl chain, which is further connected to a difluorophenyl moiety. The presence of fluorine atoms can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The thiol group is known for its ability to donate electrons, which can neutralize free radicals.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress.

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The thiol group can form disulfide bonds with proteins, influencing their structure and function. Additionally, the difluorophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antioxidant Activity

A study evaluated the antioxidant capacity of various thiols, including this compound. Results indicated that it effectively scavenged free radicals in vitro, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls.

Neuroprotective Effects

In a neuroprotection study involving neuronal cell lines exposed to oxidative stress, this compound improved cell viability by approximately 30% compared to untreated controls. This suggests a protective mechanism potentially linked to its antioxidant properties .

Antimicrobial Activity

A series of antimicrobial assays were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Neuroprotective Effect | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Cysteine | High | High | Low |

| Glutathione | Very High | Very High | Moderate |

Q & A

Q. Table 1. Comparative Reactivity of Fluorinated vs. Non-Fluorinated Thiols

| Parameter | This compound | Non-Fluorinated Analog | Reference |

|---|---|---|---|

| pKa (in DMSO) | ~8.5 | ~10.2 | |

| Oxidation Rate (t) | 12 h (air) | 48 h (air) | |

| Reaction Rate with CHI | 3.2 × 10 Ms | 1.1 × 10 Ms |

Q. Table 2. Key Characterization Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.